![molecular formula C11H24ClNO B4686814 2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4686814.png)
2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride
Overview
Description
2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride, also known as CX614, is a compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound belongs to the family of ampakines, which are compounds that enhance the activity of AMPA receptors in the brain. CX614 has been found to have a number of interesting properties, including the ability to enhance synaptic plasticity, improve memory, and increase the efficacy of certain drugs.
Mechanism of Action
The mechanism of action of 2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride involves the enhancement of AMPA receptor activity. AMPA receptors are a type of ionotropic glutamate receptor that are involved in the transmission of excitatory signals in the brain. This compound has been found to enhance the activity of these receptors, leading to an increase in synaptic plasticity and improved memory.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is involved in the formation of new memories. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride is that it has been extensively studied in the laboratory, and its effects on synaptic plasticity and memory have been well-characterized. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.
Future Directions
There are a number of potential future directions for research on 2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride. One area of interest is the development of more potent and selective ampakines that can enhance AMPA receptor activity without causing unwanted side effects. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy in the treatment of neurological disorders. Finally, the potential use of this compound in the treatment of other conditions, such as depression and anxiety, warrants further investigation.
Scientific Research Applications
2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to enhance synaptic plasticity, improve memory, and increase the efficacy of certain drugs. This compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
2-(cyclohexylmethylamino)butan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-11(9-13)12-8-10-6-4-3-5-7-10;/h10-13H,2-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIVHUAVJDDPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1CCCCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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